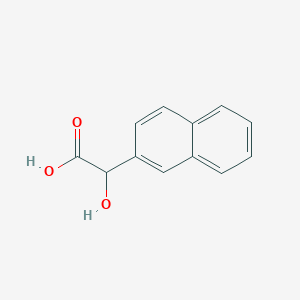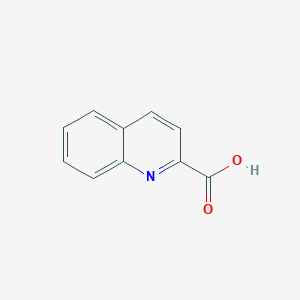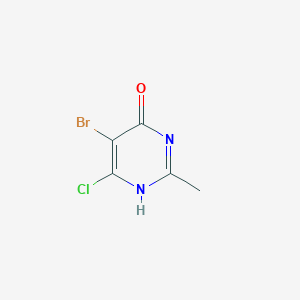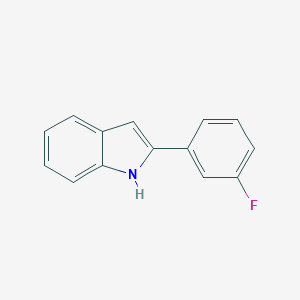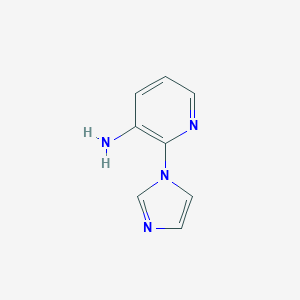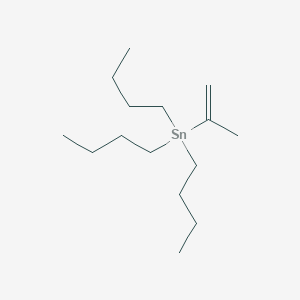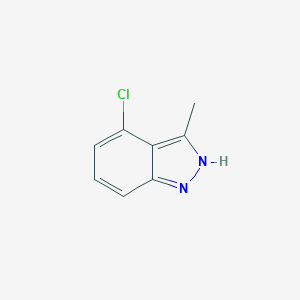
1-(4-Nitrobenzyl)pyrrolidine
概要
説明
1-(4-Nitrobenzyl)pyrrolidine, also known as NBPy, is a chemical compound with the molecular formula C11H13NO2. It has an average mass of 206.241 Da . This compound is used in tests for alkylating agents and in a spectroscopic method for phosgene determination .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized starting from (2S,4R)-4-hydroxyproline . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
Pyrrolidine-functionalized nucleoside analogs have been prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . Alkylation of NBP (solvent) and 1.0 mL of 0.5 M hydrazine solution was then added .Physical And Chemical Properties Analysis
1-(4-Nitrobenzyl)pyrrolidine has a molecular weight of 206.24 g/mol. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .科学的研究の応用
Steric Factors and Biological Activity
Steric effects significantly impact biological activity. Notably:
- 4’-Phenyl Substituents : Activity increases with 4’-phenyl substituents in the order: 4’-PhH < 4’-PhCl < 4’-PhNO₂ .
Self-Immolative Systems
The nitro group in 1-(4-Nitrobenzyl)pyrrolidine can be reduced by nitroreductase enzymes, leading to self-immolation and release of bioactive molecules .
Cascade Synthesis of Indolizines
Density functional theory calculations reveal insights into the pyridine/B₂pin₂-mediated cascade synthesis of indolizines, a process with promising synthetic applications .
Enantioselective Proteins and Binding Modes
The stereogenicity of pyrrolidine carbons affects drug candidate profiles. Different stereoisomers and spatial orientations of substituents lead to distinct binding modes with enantioselective proteins .
ADME/Tox Optimization
Heteroatomic saturated ring systems, like pyrrolidine, allow structural diversity and optimization of ADME (absorption, distribution, metabolism, excretion) and toxicity properties .
作用機序
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the molecule.
Mode of Action
Pyrrolidine derivatives are known to undergo nucleophilic ring opening reactions . This process involves the breaking of the pyrrolidine ring and the formation of new bonds, which can lead to changes in the molecule’s activity .
Biochemical Pathways
For instance, pyrrolidine is a part of the pyrrolidine pathway, one of the three known pathways of nicotine degradation in bacteria .
Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic profile . For instance, the presence of the nitrobenzyl group could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .
Result of Action
Pyrrolidine derivatives are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The action of 1-(4-Nitrobenzyl)pyrrolidine, like other chemical compounds, can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRULNKOFMFLCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354818 | |
| Record name | 1-(4-Nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133851-67-9 | |
| Record name | 1-(4-Nitrobenzyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)

![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
